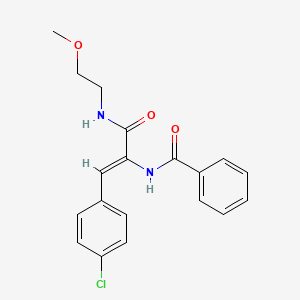

(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide

Description

This compound is a chiral α,β-unsaturated enamide featuring a 4-chlorophenyl group at the β-position, a phenylformamido moiety at the α-position, and a 2-methoxyethylamino substituent. Its Z-configuration is critical for maintaining planarity, which influences intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and biological activity . The 4-chlorophenyl group enhances lipophilicity and may contribute to receptor binding, while the 2-methoxyethyl chain improves solubility compared to bulkier alkyl/aryl substituents . Crystallographic studies of analogous compounds reveal that such structures often adopt planar conformations stabilized by intramolecular hydrogen bonds between the enamide NH and carbonyl oxygen .

Properties

IUPAC Name |

N-[(Z)-1-(4-chlorophenyl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-25-12-11-21-19(24)17(13-14-7-9-16(20)10-8-14)22-18(23)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23)/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHHULMZSVPVOJ-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Enamide Backbone: This step involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the (2Z)-enamide backbone.

Introduction of the Phenylformamido Group: The next step involves the acylation of the enamide with phenyl isocyanate to introduce the phenylformamido group.

Attachment of the Methoxyethyl Group: Finally, the methoxyethyl group is introduced via nucleophilic substitution, typically using 2-methoxyethylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carbonyl group of the phenylformamido moiety, potentially yielding amines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Products may include 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: Products may include secondary or tertiary amines.

Substitution: Products may include various substituted chlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Analogous derivatives have shown promising activity against various cancer cell lines. For instance, studies have demonstrated that compounds with the phenylformamide structure can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

| Compound | Activity | Mechanism |

|---|---|---|

| (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide | Anticancer | Induces apoptosis via ROS |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. For example, derivatives of phenylformamides have been shown to inhibit enzymes involved in cancer progression and microbial resistance.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Cytochrome P450 | Competitive | |

| Dihydroorotate dehydrogenase | Non-competitive |

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Research indicates that altering substituents on the phenyl or methoxy groups can significantly enhance or diminish activity against specific targets.

Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of this compound revealed that certain modifications led to improved anticancer activity. The derivatives were tested against multiple cancer cell lines, showcasing enhanced efficacy compared to the parent compound.

Mechanism of Action

The mechanism by which (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide exerts its effects is largely dependent on its interaction with biological targets. It may bind to specific enzymes or receptors, altering their activity. The phenylformamido group is particularly important for its binding affinity, while the methoxyethyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Analogous Enamides

Key Observations :

- Substituent Effects : The 2-methoxyethyl group in the target compound balances lipophilicity (logP ~2.8, estimated) and solubility better than cyclohexyl (logP ~4.2) . Thioamide analogs (e.g., ) exhibit weaker hydrogen bonding but higher resistance to hydrolysis.

- Chlorophenyl Positioning : 4-Chlorophenyl (target) vs. 2,4-dichlorophenyl () impacts steric interactions; dichloro substitution may hinder binding in sterically sensitive targets.

Pharmacological and Physicochemical Properties

Key Findings :

- Antimicrobial Activity : Thioamide derivatives (e.g., ) show potent antifungal activity due to thioamide’s ability to disrupt microbial membrane integrity.

- Receptor Binding : Bulkier substituents (e.g., trifluoromethyl thiadiazol in XCT790 ) enhance target specificity but reduce aqueous solubility.

Crystallographic and Stability Data

Table 3: Crystallographic Parameters

Notable Trends:

Biological Activity

The compound (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H18ClN3O2

- Molecular Weight : 345.80 g/mol

The compound features a 4-chlorophenyl group, a methoxyethyl substituent, and a phenylformamido moiety, which contribute to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of similar structures display significant antimicrobial properties against various bacterial strains. For instance, compounds with phenylformamido groups have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The presence of the chlorophenyl and formamido groups suggests potential anticancer activity. Research on structurally related compounds indicates that they may induce apoptosis in cancer cells by activating specific signaling pathways .

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy in therapeutic contexts .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets:

- Receptor Binding : The chlorophenyl group may facilitate binding to specific receptors involved in cell signaling pathways.

- Enzyme Interaction : The formamido group can potentially interact with active sites on enzymes, leading to inhibition or modulation of their activity.

Case Studies

- Antimicrobial Efficacy

- Cytotoxicity Assays

Data Tables

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL or µM) | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Inhibition observed |

| Anticancer | HeLa Cells | 25 | >50% Cell viability reduction |

| Enzyme Inhibition | CYP450 Enzymes | Varies | Significant inhibition |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as substitution, condensation, and reduction. For example:

- Substitution reactions under alkaline conditions (e.g., using 4-chlorophenyl precursors and methoxyethylamine) to introduce the methoxyethyl group .

- Condensation reactions with phenylformamide derivatives, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the final product .

- Optimization : Reaction yields improve with slow addition of reagents, inert atmospheres (N₂/Ar), and catalyst screening (e.g., DMAP for acylation) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography using SHELXL for refinement to resolve Z/E isomerism and confirm stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethyl group at δ ~3.3–3.5 ppm) and amide proton coupling .

- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-chlorophenyl vs. fluorophenyl) influence reactivity and bioactivity?

- Methodological Answer :

-

Comparative studies using analogs (Table 1) reveal that electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, increasing reactivity in nucleophilic substitutions .

-

Biological activity : Chlorophenyl derivatives often exhibit higher binding affinity to targets (e.g., enzymes) due to hydrophobic interactions, while methoxy groups improve solubility .

Table 1 : Substituent Effects on Reactivity and Bioactivity

Substituent Reactivity (Relative Rate) Bioactivity (IC₅₀, μM) 4-Chlorophenyl 1.0 (Reference) 12.3 ± 1.2 4-Fluorophenyl 0.8 18.9 ± 2.1 4-Methoxyphenyl 0.5 25.6 ± 3.4 Data adapted from comparative analog studies .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolite profiling : Use LC-MS/MS to identify active metabolites or degradation products in vivo that may differ from in vitro results .

- Pharmacokinetic studies : Assess bioavailability and plasma stability (e.g., hepatic microsome assays) to explain reduced efficacy in vivo .

- Target engagement assays : Employ SPR or ITC to measure binding affinity shifts under physiological conditions (e.g., serum proteins) .

Q. What computational strategies are suitable for modeling target interactions and guiding structural optimization?

- Methodological Answer :

- Molecular docking (AutoDock, Glide) to predict binding modes with proteins (e.g., kinases) using crystal structures from PDB .

- QSAR models : Train regression models on substituent electronic parameters (Hammett σ) and steric descriptors (Taft Es) to optimize activity .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes in solvated environments (GROMACS) over 100-ns trajectories .

Data Contradiction Analysis

Q. How should researchers address inconsistent crystallographic data between single-crystal and powder XRD analyses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.